9-methyl-8-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-1,9-dihydro-6H-purin-6-one
Description
9-METHYL-8-[({5-METHYL-2-[4-(PROPAN-2-YLOXY)PHENYL]-1,3-OXAZOL-4-YL}METHYL)SULFANYL]-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C20H21N5O3S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
9-methyl-8-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1H-purin-6-one |
InChI |
InChI=1S/C20H21N5O3S/c1-11(2)27-14-7-5-13(6-8-14)19-23-15(12(3)28-19)9-29-20-24-16-17(25(20)4)21-10-22-18(16)26/h5-8,10-11H,9H2,1-4H3,(H,21,22,26) |
InChI Key |
DZFXNMIAVKJPLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC4=C(N3C)N=CNC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-METHYL-8-[({5-METHYL-2-[4-(PROPAN-2-YLOXY)PHENYL]-1,3-OXAZOL-4-YL}METHYL)SULFANYL]-6,9-DIHYDRO-1H-PURIN-6-ONE involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the propan-2-yloxyphenyl group: This step involves the use of nucleophilic substitution reactions.
Formation of the purinone core: This is typically achieved through condensation reactions involving suitable amines and carbonyl compounds.
Final assembly: The final step involves the coupling of the oxazole and purinone fragments, often using thiol-based linkers under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
9-METHYL-8-[({5-METHYL-2-[4-(PROPAN-2-YLOXY)PHENYL]-1,3-OXAZOL-4-YL}METHYL)SULFANYL]-6,9-DIHYDRO-1H-PURIN-6-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the oxazole and purinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
9-METHYL-8-[({5-METHYL-2-[4-(PROPAN-2-YLOXY)PHENYL]-1,3-OXAZOL-4-YL}METHYL)SULFANYL]-6,9-DIHYDRO-1H-PURIN-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-METHYL-8-[({5-METHYL-2-[4-(PROPAN-2-YLOXY)PHENYL]-1,3-OXAZOL-4-YL}METHYL)SULFANYL]-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 8-METHYL-9-[({5-METHYL-2-[4-(PROPAN-2-YLOXY)PHENYL]-1,3-OXAZOL-4-YL}METHYL)SULFANYL]-6,9-DIHYDRO-1H-PURIN-6-ONE
- 9-METHYL-8-[({5-METHYL-2-[4-(PROPAN-2-YLOXY)PHENYL]-1,3-OXAZOL-4-YL}METHYL)SULFANYL]-7,9-DIHYDRO-1H-PURIN-7-ONE
Uniqueness
The uniqueness of 9-METHYL-8-[({5-METHYL-2-[4-(PROPAN-2-YLOXY)PHENYL]-1,3-OXAZOL-4-YL}METHYL)SULFANYL]-6,9-DIHYDRO-1H-PURIN-6-ONE lies in its specific structural features, which confer distinct chemical and biological properties. These include its ability to undergo specific chemical reactions and its potential interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
